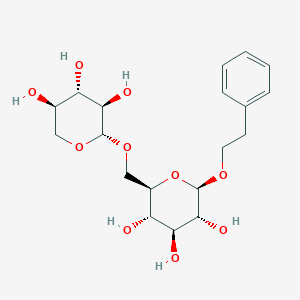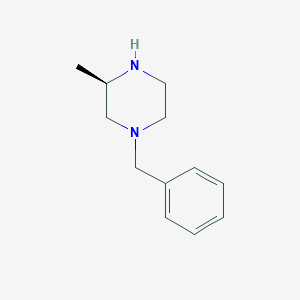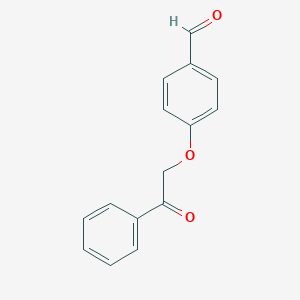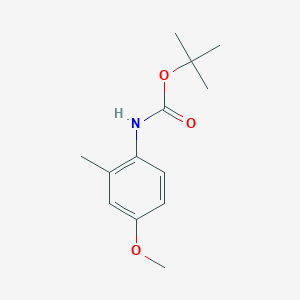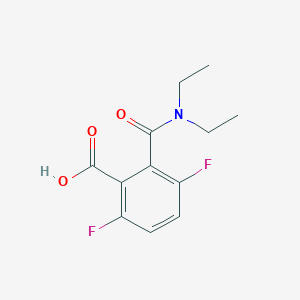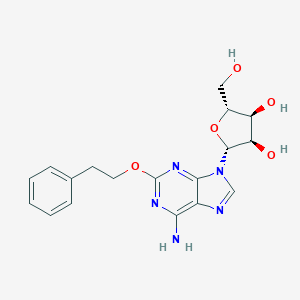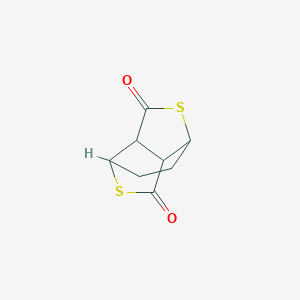
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, commonly known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various fields. DTT is a heterocyclic compound that contains a thiophene ring and a cyclic ketone, making it a promising candidate for use in organic electronics, optoelectronics, and as a building block for the synthesis of other compounds.
作用機序
DTT acts as a π-conjugated system, which enables it to participate in electron transport and energy transfer processes. The thiophene ring in DTT is responsible for its electron-donating properties, while the cyclic ketone group acts as an electron acceptor. This unique combination of properties makes DTT a promising candidate for use in various electronic devices.
生化学的および生理学的効果
DTT has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that DTT exhibits antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using DTT in lab experiments is its ease of synthesis and purification. DTT is also stable under ambient conditions, making it easy to handle and store. However, one limitation of using DTT is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are many potential future directions for the study of DTT. Some possible areas of research include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the electronic and optical properties of DTT and its derivatives.
3. Development of new organic semiconductors based on DTT.
4. Study of the potential therapeutic applications of DTT and its derivatives.
5. Investigation of the environmental impact of DTT and its derivatives.
Conclusion:
DTT is a promising compound with many potential applications in various fields, including organic electronics, optoelectronics, and as a building block for the synthesis of other compounds. While much research has been done on the synthesis and electronic properties of DTT, there is still much to be explored in terms of its biochemical and physiological effects and potential therapeutic applications. Further research in these areas could lead to the development of new and exciting applications for this versatile compound.
合成法
The synthesis of DTT involves the reaction of 2,5-dibromothiophene-3,4-dicarboxylic acid with ethylene glycol in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the final product.
科学的研究の応用
DTT has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, including conjugated polymers, small molecules, and dendrimers.
特性
CAS番号 |
129679-44-3 |
|---|---|
製品名 |
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
分子式 |
C8H8O2S2 |
分子量 |
200.3 g/mol |
IUPAC名 |
5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
InChIキー |
FYAVTWHVSDVSOW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=O)S2 |
正規SMILES |
C1CC2C3C(C1SC3=O)C(=O)S2 |
同義語 |
DETTD dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



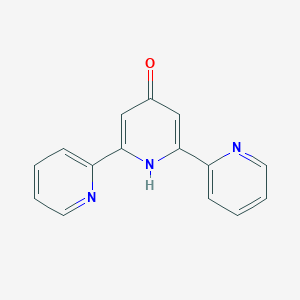
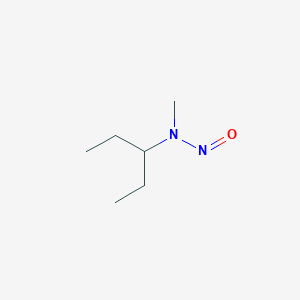
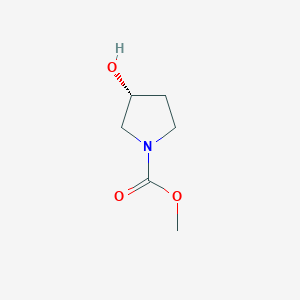
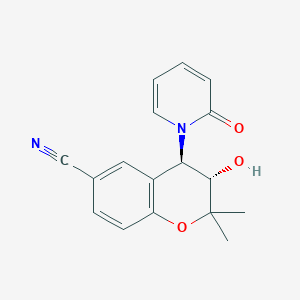
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
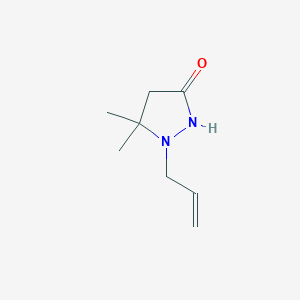
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
